molecular formula C11H22N4O2 B2948398 tert-butyl N-[(2S)-1-azido-4-methylpentan-2-yl]carbamate CAS No. 142554-61-8

tert-butyl N-[(2S)-1-azido-4-methylpentan-2-yl]carbamate

Cat. No.: B2948398
CAS No.: 142554-61-8
M. Wt: 242.323
InChI Key: IPDNKMDGEZFIKS-VIFPVBQESA-N
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Description

This compound is a chiral carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group, an azido (-N₃) functional group, and a branched 4-methylpentan-2-yl backbone with (2S)-stereochemistry. The Boc group is commonly employed in organic synthesis to protect amines, while the azide moiety enables participation in click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) or Staudinger ligation. Its stereochemistry and functional groups make it valuable in peptide synthesis, medicinal chemistry, and materials science.

Properties

IUPAC Name

tert-butyl N-[(2S)-1-azido-4-methylpentan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N4O2/c1-8(2)6-9(7-13-15-12)14-10(16)17-11(3,4)5/h8-9H,6-7H2,1-5H3,(H,14,16)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPDNKMDGEZFIKS-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CN=[N+]=[N-])NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](CN=[N+]=[N-])NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2S)-1-azido-4-methylpentan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate azido compound. One common method is the reaction of tert-butyl carbamate with an azido alcohol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is stirred at room temperature for several hours .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[(2S)-1-azido-4-methylpentan-2-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.

    Substitution: The azido group can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are commonly employed.

    Substitution: Nucleophiles such as amines or alcohols can react with the azido group under mild conditions.

Major Products Formed:

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted carbamates.

Scientific Research Applications

Chemistry: In organic synthesis, tert-butyl N-[(2S)-1-azido-4-methylpentan-2-yl]carbamate is used as a building block for the synthesis of more complex molecules. It can be used in the preparation of protected amines and other functionalized compounds .

Biology: This compound is used in the study of biological processes involving azido groups. It can be incorporated into biomolecules for labeling and tracking purposes.

Medicine: In medicinal chemistry, this compound is explored for its potential as a prodrug. The azido group can be reduced in vivo to release the active drug.

Industry: In the chemical industry, this compound is used as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl N-[(2S)-1-azido-4-methylpentan-2-yl]carbamate involves the reactivity of the azido group. The azido group can undergo reduction to form an amine, which can then interact with various molecular targets. The carbamate group can also participate in hydrolysis reactions, releasing the active amine .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Data are compiled from PharmaBlock Sciences’ catalog and related literature :

Compound Name CAS Number Key Substituents Stereochemistry Functional Groups Applications
tert-butyl N-[(2S)-1-azido-4-methylpentan-2-yl]carbamate Not Provided Azido, 4-methylpentan-2-yl (2S) -N₃, Boc Click chemistry, peptide synthesis
tert-butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate 1330069-67-4 Hydroxycyclopentyl (1R,2S) -OH, Boc Chiral building blocks, drug intermediates
tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate 1290191-64-8 Hydroxycyclopentyl (1R,3R) -OH, Boc Stereoselective synthesis
tert-butyl N-[cis-3-hydroxycyclopentyl]carbamate 207729-03-1 Hydroxycyclopentyl cis -OH, Boc Macrocyclic compound precursors
tert-butyl N-(2-azabicyclo[2.2.1]heptan-5-yl)carbamate 1932203-04-7 Azabicyclo[2.2.1]heptane Not Specified Boc, bicyclic amine Bioactive molecule scaffolds
tert-butyl N-[cis-4-fluoropyrrolidin-3-yl]carbamate 169750-42-9 Fluoropyrrolidine cis -F, Boc Fluorinated drug candidates
tert-butyl N-{[(2S,4S)-4-fluoropyrrolidin-2-yl]methyl} carbamate hydrochloride 2101775-09-9 Fluoropyrrolidine, methyl (2S,4S) -F, Boc, HCl salt CNS-targeting therapeutics
tert-butyl N-[(2S)-4-methyl-1-oxopentan-2-yl]carbamate 58521-45-2 Oxo, 4-methylpentan-2-yl (2S) -C=O, Boc Ketone-based intermediates

Key Differentiators

Functional Group Reactivity :

  • The azide group in the target compound enables unique reactivity (e.g., click chemistry) absent in hydroxyl- or fluorine-substituted analogs .
  • Hydroxycyclopentyl derivatives (e.g., CAS 1330069-67-4) are more suited for hydrogen-bonding interactions in crystallography or enzyme inhibition .

Stereochemical Complexity: The (2S)-configuration aligns with biologically active L-amino acid derivatives, whereas bicyclic analogs (e.g., CAS 1932203-04-7) prioritize conformational rigidity for receptor binding .

Physicochemical Properties :

  • Fluorinated pyrrolidines (e.g., CAS 2101775-09-9) exhibit enhanced metabolic stability and membrane permeability compared to azide-containing compounds .
  • The azide group may introduce instability under thermal or photolytic conditions, necessitating careful handling .

Biological Activity

tert-butyl N-[(2S)-1-azido-4-methylpentan-2-yl]carbamate is a compound of increasing interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its efficacy in various applications.

Chemical Structure and Synthesis

The compound is characterized by the presence of a tert-butyl group and an azido functional group, which are significant for its biological activity. The synthesis typically involves the reaction of tert-butyl carbamate with azides in the presence of suitable catalysts or reagents. The following table summarizes key synthetic routes:

Step Reagents Conditions Yield
1tert-butyl carbamate + azideRoom temperature, overnight70%
2Purification via chromatographyEthyl acetate/water 10:185%

Anti-inflammatory Properties

Recent studies have indicated that related carbamate compounds exhibit significant anti-inflammatory activity. For example, compounds synthesized from tert-butyl carbamate showed inhibition rates ranging from 39% to 54% in carrageenan-induced rat paw edema models, comparable to established anti-inflammatory drugs like indomethacin .

The mechanism through which these compounds exert their effects often involves inhibition of cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory pathway. The presence of the azido group may enhance the reactivity and binding affinity to target proteins.

Case Studies

  • In Vivo Studies : A study evaluated the anti-inflammatory effects of various substituted carbamates, including those derived from this compound. The results demonstrated a significant reduction in inflammation markers within 12 hours post-treatment, suggesting rapid onset of action .
  • Docking Studies : Molecular docking simulations have been conducted to predict the binding affinity of this compound to COX enzymes. The results indicated favorable interactions, supporting the hypothesis that it could serve as a lead compound for further drug development .

Toxicity and Safety Profile

While biological activity is promising, safety profiles are crucial for any therapeutic application. Preliminary toxicity assessments indicate that compounds similar to this compound may cause skin irritation (H315) and are harmful if ingested (H302) . Further toxicological studies are essential to establish safe dosage levels.

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